二氯碘甲烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

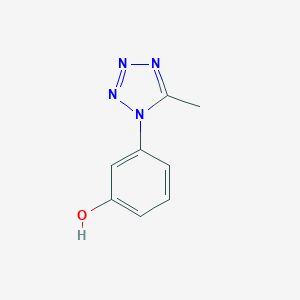

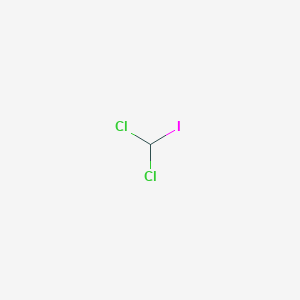

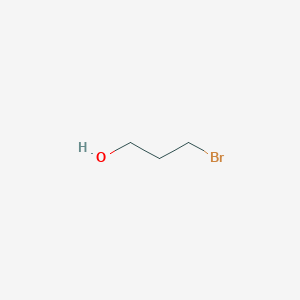

Dichloroiodomethane is a trihalomethane with the chemical formula CHCl₂I. It is a heavy, nonflammable, transparent pale yellow liquid with a chloroform-like odor. This compound is soluble in organic solvents such as acetone, diethyl ether, ethanol, and benzene. It decomposes upon exposure to air and light . Dichloroiodomethane was discovered by Georges-Simon Serullas in 1824, two years after his discovery of iodoform .

Synthetic Routes and Reaction Conditions:

Reaction of Chloroform with Sodium Iodide: One of the common methods to synthesize dichloroiodomethane involves the reaction of chloroform with sodium iodide.

Reaction with Iodoethane: Another method involves the reaction of chloroform with iodoethane.

Older Methods: Older synthetic methods include the distillation of iodoform with phosphorus pentachloride or mercuric chloride.

Industrial Production Methods:

- Industrial production of dichloroiodomethane typically involves large-scale reactions using the aforementioned synthetic routes. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using distillation or other separation techniques.

Types of Reactions:

Substitution Reactions: Dichloroiodomethane can undergo substitution reactions where the iodine or chlorine atoms are replaced by other functional groups. These reactions often require specific reagents and conditions to proceed.

Oxidation and Reduction Reactions: While dichloroiodomethane is not commonly involved in oxidation or reduction reactions, it can participate in such reactions under certain conditions.

Common Reagents and Conditions:

Sodium Iodide: Used in the synthesis of dichloroiodomethane from chloroform.

Phosphorus Pentachloride and Mercuric Chloride: Used in older synthetic methods.

Catalysts: Various catalysts can be used to facilitate the reactions involving dichloroiodomethane.

Major Products Formed:

- The major products formed from the reactions involving dichloroiodomethane depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of halogenated compounds.

Chemistry:

- Dichloroiodomethane is used as a reagent in organic synthesis. It is particularly useful in the formation of cyclopropane derivatives from olefins .

Biology and Medicine:

Industry:

科学研究应用

二氯碘甲烷应用的综合分析

二氯碘甲烷(DCIM),化学式为

CHCl2I CHCl_2I CHCl2I

,是一种三卤甲烷,以其重、不燃和淡黄色液体形式而闻名。 它具有类似氯仿的气味,可溶于多种有机溶剂 。以下是其在科学研究中独特应用的详细分析:有机合成: DCIM 在有机合成中既用作溶剂,也用作试剂。其重原子允许在自由基反应中有效使用,并作为碘化过程中的碘源。 它在从烯烃合成单卤代环丙烷衍生物中特别有用 .

分析化学: 在分析化学中,DCIM 用于气相色谱-高分辨率质谱法,用于定量测定人血中痕量碘代-THM。 此应用对于评估人类暴露于这些化合物至关重要 .

生物化学: DCIM 在生物化学中的作用包括用作细胞和亚细胞组分的密度梯度介质。其高密度和低粘度使其成为此目的的理想选择。

环境监测: 由于该化合物作为消毒自来水中的污染物存在,因此在环境研究中对其进行监测。 了解其在水体中的行为和分解对于水质评估至关重要 .

光解研究: DCIM 发生光解,使其成为与 UV 照射和基于 UV 的高级氧化过程中的碘物种的命运和转化相关的研究的关注对象 .

作用机制

Dichloroiodomethane (DCIM) is a trihalomethane with the chemical formula CHCl2I . It is a heavy, nonflammable, transparent pale yellow liquid with a chloroform-like odour .

Target of Action

It is known to exist naturally in the human body , suggesting it may interact with various biological molecules

Mode of Action

It is believed to participate as a reactant in various reactions and can also function as a solvent for diverse compounds . The specifics of its interaction with its targets and any resulting changes are areas of ongoing research.

Biochemical Pathways

Given its presence in the human body and its potential role as a reactant in various reactions , it is likely that it may influence multiple pathways

Pharmacokinetics

It is soluble in organic solvents like acetone, diethyl ether, ethanol, and benzene , which may influence its absorption and distribution. Its metabolism and excretion are areas of ongoing research.

Result of Action

Given its potential role as a reactant and solvent , it may influence a variety of molecular processes and cellular functions

Action Environment

Dichloroiodomethane decomposes in contact with air and light . This suggests that environmental factors such as light exposure and oxygen levels may influence its action, efficacy, and stability. It has an estimated half-life of 275 years in water , indicating its potential persistence in aquatic environments.

相似化合物的比较

Chloroform (CHCl₃): Like dichloroiodomethane, chloroform is a trihalomethane and shares similar physical properties. chloroform contains three chlorine atoms instead of two chlorine atoms and one iodine atom.

Iodoform (CHI₃): Iodoform is another trihalomethane, but it contains three iodine atoms.

Uniqueness:

- Dichloroiodomethane is unique due to its specific combination of halogen atoms (two chlorine atoms and one iodine atom). This unique structure imparts distinct chemical properties and reactivity compared to other trihalomethanes.

属性

IUPAC Name |

dichloro(iodo)methane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHCl2I/c2-1(3)4/h1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNLZCOJXSLDGKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(Cl)(Cl)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHCl2I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021570 |

Source

|

| Record name | Dichloroiodomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.83 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

594-04-7 |

Source

|

| Record name | Dichloroiodomethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichloroiodomethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

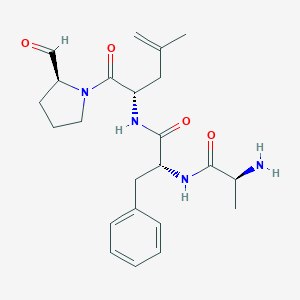

![2,2-Dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B121445.png)

![5-[(2S)-2-Aminopropyl]-2-methoxybenzenesulfonamide;hydrochloride](/img/structure/B121453.png)

![3-[[6-Bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid](/img/structure/B121473.png)